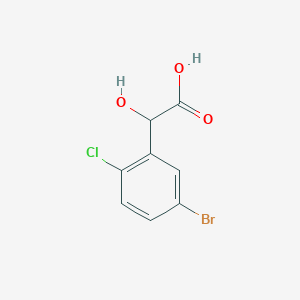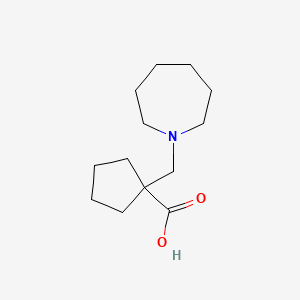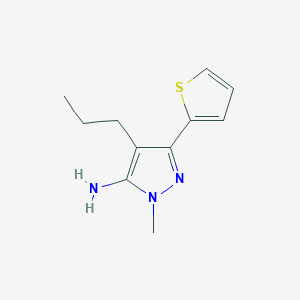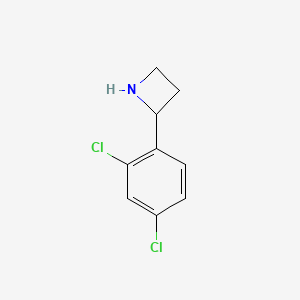
2-(2,4-Dichlorophenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)azetidine is a four-membered nitrogen-containing heterocycle with the molecular formula C9H9Cl2N. This compound is part of the azetidine family, known for their significant ring strain and unique reactivity. The presence of two chlorine atoms on the phenyl ring enhances its chemical properties, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 2-(2,4-Dichlorophenyl)azetidine, can be achieved through several methods:
Aza Paternò–Büchi Reaction: This involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component.
Nucleophilic Substitution: Using nitrogen nucleophiles to substitute leaving groups on prefunctionalized starting materials.
Reduction of β-Lactams: This method involves the reduction of β-lactams to form azetidines.
Ring-Opening of Azabicyclobutanes: This method utilizes the ring strain of azabicyclobutanes to form azetidines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dichlorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various substituted azetidines.
Scientific Research Applications
2-(2,4-Dichlorophenyl)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular pathways .
Comparison with Similar Compounds
Azetidine: The parent compound with a similar four-membered ring structure.
2-Azetidinone: A related compound with a carbonyl group in the ring.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain.
Uniqueness: 2-(2,4-Dichlorophenyl)azetidine is unique due to the presence of the dichlorophenyl group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable compound for various applications compared to its simpler counterparts .
Properties
Molecular Formula |
C9H9Cl2N |
|---|---|
Molecular Weight |
202.08 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)azetidine |
InChI |
InChI=1S/C9H9Cl2N/c10-6-1-2-7(8(11)5-6)9-3-4-12-9/h1-2,5,9,12H,3-4H2 |
InChI Key |
PZTHGNUVZOCLJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



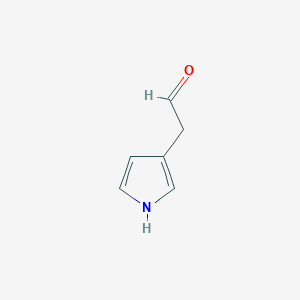

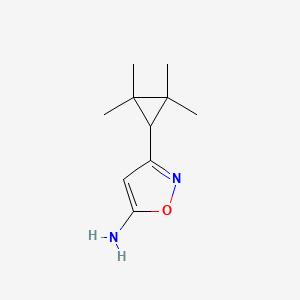


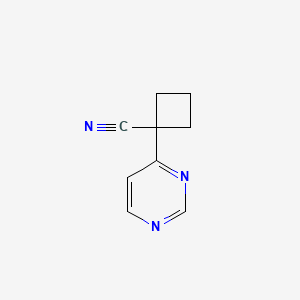
![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)

